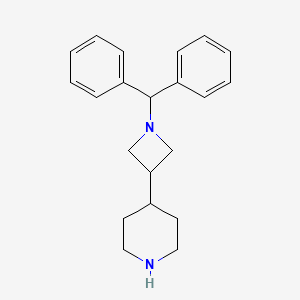

4-(1-Benzhydrylazetidin-3-yl)piperidine

Description

Strategic Significance of Azetidine (B1206935) and Piperidine (B6355638) Heterocycles in Contemporary Drug Discovery Scaffolds

Saturated nitrogen-containing heterocycles are foundational building blocks in medicinal chemistry. enamine.net Piperidine and azetidine, in particular, serve critical functions in modern drug design.

The piperidine ring is one of the most prevalent heterocyclic systems in approved pharmaceuticals and natural alkaloids. researchgate.netnih.gov Its six-membered ring can adopt a stable, low-energy chair conformation, providing a reliable three-dimensional scaffold for orienting functional groups to interact with biological targets. researchgate.net This structural feature has made piperidine a "privileged scaffold" in drug discovery, appearing in medications targeting a vast array of conditions, including cancer, viral infections, inflammation, and various CNS disorders. researchgate.netijnrd.org The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetics, and reduce cardiac toxicity. researchgate.net For instance, piperidine derivatives are crucial in novel antipsychotics and Alzheimer's therapies. pmarketresearch.com

The azetidine ring, a four-membered heterocycle, offers distinct advantages. lifechemicals.com As the smallest stable saturated nitrogen heterocycle, its strained ring system provides conformational rigidity, which can be advantageous for several reasons. enamine.net By limiting the conformational flexibility of a molecule, the entropic penalty of binding to a biological target is reduced, potentially leading to higher affinity. enamine.net The inclusion of an azetidine ring can also have a significant impact on the physicochemical properties of a drug molecule, such as polarity and metabolic stability. nih.gov While historically less common than five- or six-membered rings, azetidines are increasingly recognized as valuable design elements, appearing in drugs like the antihypertensive agent Azelnidipine and serving as key components in the development of inhibitors for targets like monoacylglycerol lipase (B570770) (MAGL) and STAT3. enamine.netnih.govacs.org

The combination of azetidine and piperidine rings into a single scaffold, as seen in 4-(1-Benzhydrylazetidin-3-yl)piperidine, allows medicinal chemists to leverage the benefits of both systems. acs.orgnih.gov This creates novel, rigid, three-dimensional structures that can explore new chemical space and achieve unique interactions with target proteins. nih.govacs.org

Role of the Benzhydryl Moiety in Ligand Design and CNS Penetration Considerations

The benzhydryl group, also known as a diphenylmethyl group, is a large, lipophilic (fat-loving) moiety consisting of a methane (B114726) group substituted with two phenyl rings. nih.gov Its incorporation into a drug candidate is a strategic choice, often made with specific goals in mind.

A primary role of the benzhydryl group is to enhance a molecule's ability to cross the blood-brain barrier (BBB). nih.gov The BBB is a highly selective membrane that protects the brain, and for a drug to act on targets within the CNS, it must be able to permeate this barrier. The lipophilicity imparted by the two phenyl rings of the benzhydryl group often facilitates this passage. researchgate.net This is evidenced by its presence in numerous CNS-active drugs, including the wakefulness-promoting agent Armodafinil and various antihistamines known for their sedative side effects, which arise from their ability to enter the brain. nih.govdrugbank.com

In ligand design, the benzhydryl group serves as a bulky, conformationally restricted anchor. acs.org Its rigid structure can provide key binding interactions within the pockets of target proteins, often through hydrophobic or pi-stacking interactions with aromatic amino acid residues. This can lead to high-affinity binding and selectivity for the intended target. The benzhydryl group is a recognized pharmacophore in molecules targeting a range of biological systems, including those with antihistaminic, dopaminergic, and antiviral properties. nih.gov Research into benzhydryl-containing compounds has identified them as potent inhibitors of monoamine transporters, which are critical targets for antidepressant medications. nih.gov

Historical Perspective of Multi-cyclic Amine Systems in Preclinical Pharmacological Investigations

The use of amine-containing ring systems has a long and storied history in pharmacology. Early drug discovery efforts often focused on modifying naturally occurring alkaloids, many of which, like piperine (B192125) from black pepper, contain a piperidine core. encyclopedia.pub This led to the synthesis of vast libraries of piperidine derivatives, which were evaluated for a wide range of pharmacological activities. nih.gov

Over time, as synthetic chemistry techniques became more advanced, researchers began to combine different ring systems to create more complex and structurally diverse molecules. researchgate.net The rationale was to fine-tune the properties of drug candidates, seeking to improve potency, selectivity, and pharmacokinetic profiles. The development of molecules incorporating both piperidine and other heterocyclic systems, such as azetidine, represents a logical evolution of this strategy. nih.gov

The historical development of CNS drugs provides a clear example of this progression. Early antipsychotic and antidepressant drugs were often relatively simple molecules. However, the drive to reduce off-target effects and improve efficacy led to the creation of more structurally complex agents. The combination of a known CNS-active scaffold like piperidine with a conformationally-restricting and property-modulating group like azetidine, and then appending a CNS-penetrating moiety like the benzhydryl group, is a modern approach rooted in decades of preclinical investigation and structure-activity relationship (SAR) studies. pmarketresearch.comtechnologynetworks.com These studies have consistently shown that such multi-cyclic systems can offer superior performance compared to their simpler, more flexible counterparts.

Rationale for Comprehensive Research on this compound and Its Analogues

The rationale for synthesizing and investigating this compound and its analogues is based on a powerful hypothesis in medicinal chemistry: the synergistic combination of well-understood pharmacophoric elements can lead to novel therapeutic agents with superior properties.

The core hypothesis is as follows:

Targeting the CNS: The piperidine ring is a proven scaffold for interacting with CNS targets, while the lipophilic benzhydryl group is known to facilitate penetration of the blood-brain barrier. nih.govencyclopedia.pub The combination of these two motifs strongly suggests that the primary goal of such compounds is to act as ligands for CNS receptors or transporters.

Achieving High Affinity and Selectivity: The azetidine ring acts as a rigid linker between the piperidine and benzhydryl groups. enamine.net This rigidity reduces the number of possible conformations the molecule can adopt, which can pre-organize the key binding elements (the piperidine nitrogen and the benzhydryl group) into an optimal geometry for interacting with a specific biological target. This can lead to a significant increase in binding affinity and selectivity over more flexible analogues. enamine.net

Exploring Novel Chemical Space: The specific 3,4-linkage between the azetidine and piperidine rings creates a unique three-dimensional vector arrangement of the functional groups. acs.org This novel structure allows for the exploration of binding pockets in ways that simpler scaffolds cannot, potentially leading to the discovery of inhibitors for challenging targets or agents with novel pharmacological profiles. nih.gov

Research on analogous structures supports this rationale. For example, studies on compounds containing both azetidine and piperidine rings have yielded potent inhibitors of enzymes like monoacylglycerol lipase (MAGL) in the brain. nih.gov Similarly, research on various benzhydryl-piperidine and related structures has produced potent triple monoamine reuptake inhibitors, which have potential as antidepressants. nih.gov Therefore, comprehensive research on this compound is driven by the goal of creating highly potent and selective CNS-active agents by combining the most advantageous features of its three constituent chemical motifs.

Data Tables

Table 1: Key Structural Moieties and Their Significance in Medicinal Chemistry

| Structural Moiety | Key Features | Strategic Role in Drug Design |

|---|---|---|

| Azetidine | 4-membered nitrogen heterocycle; strained ring system. lifechemicals.com | Provides conformational rigidity, reduces entropic penalty of binding, modulates physicochemical properties (e.g., polarity, solubility), acts as a bioisosteric replacement for other groups. enamine.netnih.gov |

| Piperidine | 6-membered nitrogen heterocycle; stable chair conformation. researchgate.net | Acts as a "privileged scaffold" for CNS and other targets, provides a 3D framework for orienting substituents, found in numerous approved drugs. researchgate.netpmarketresearch.com |

| Benzhydryl | Diphenylmethyl group; bulky and highly lipophilic. nih.gov | Enhances blood-brain barrier penetration for CNS-acting drugs, serves as a hydrophobic anchor in protein binding pockets, provides key interactions through its aromatic rings. nih.govresearchgate.net |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Azelnidipine |

| Armodafinil |

Properties

Molecular Formula |

C21H26N2 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

4-(1-benzhydrylazetidin-3-yl)piperidine |

InChI |

InChI=1S/C21H26N2/c1-3-7-18(8-4-1)21(19-9-5-2-6-10-19)23-15-20(16-23)17-11-13-22-14-12-17/h1-10,17,20-22H,11-16H2 |

InChI Key |

OUZJOPREDFXUSB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Chemical Compound and Its Structural Analogues

Retrosynthetic Strategies for the Azetidine-Piperidine Core

Retrosynthetic analysis provides a logical framework for deconstructing complex molecules like 4-(1-Benzhydrylazetidin-3-yl)piperidine into simpler, commercially available, or easily synthesized precursors. youtube.comyoutube.comyoutube.com The primary disconnections for this target molecule focus on the formation of the C-C bond linking the two heterocyclic rings and the construction of the strained azetidine (B1206935) ring itself.

A primary retrosynthetic disconnection breaks the bond between the C3 of the azetidine and the C4 of the piperidine (B6355638). This leads to two key synthons: a 3-functionalized azetidine electrophile (or nucleophile) and a 4-functionalized piperidine nucleophile (or electrophile). For instance, a 3-tosyloxyazetidine derivative could react with a piperidine-derived organometallic reagent.

Further disconnection of the N-benzhydryl group via an N-alkylation pathway reveals a secondary azetidine precursor and a benzhydryl halide. This is a common and efficient method for introducing the bulky benzhydryl protecting or functional group.

The azetidine ring itself can be disconnected through an intramolecular cyclization strategy. This points to a γ-aminohalide or a γ-amino alcohol as a linear precursor, which upon cyclization would form the strained four-membered ring. magtech.com.cnfrontiersin.org Similarly, the piperidine ring is often disconnected back to a substituted pyridine (B92270) for subsequent reduction or to linear precursors for cyclization. nih.gov This multi-faceted approach allows for modular synthesis where each component can be prepared and modified independently before the final assembly.

Classical and Modern Approaches to Azetidine Ring Synthesis

The synthesis of the azetidine ring, a strained four-membered heterocycle, is a cornerstone of this process and has seen significant advancements. magtech.com.cnrsc.orgrsc.org Historically, methods relied on the cyclization of 1,3-difunctionalized open-chain precursors, a strategy that remains relevant today. magtech.com.cnorganic-chemistry.org

Ring-Closing Reactions and Strain-Release Functionalization

Ring-closing reactions are a fundamental approach to forming the azetidine core. magtech.com.cn These typically involve intramolecular nucleophilic substitution (SN2) reactions where a nitrogen atom attacks a carbon atom bearing a suitable leaving group (such as a halide or sulfonate) in a γ-position. frontiersin.org A notable modern example is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which provides a direct route to functionalized azetidines. frontiersin.org

A paradigm shift in azetidine synthesis has been the development of strain-release functionalization methodologies. rsc.orgacs.orgscilit.com These methods utilize highly strained 1-azabicyclo[1.1.0]butanes (ABBs) as versatile intermediates. acs.org The inherent ring strain in ABBs facilitates ring-opening upon reaction with a wide array of nucleophiles, leading to the formation of 3-substituted azetidines. acs.org This strategy enables the introduction of carbon, nitrogen, oxygen, and sulfur nucleophiles. acs.orgacs.org Furthermore, employing organometallic reagents like Grignard or organozinc reagents in the presence of copper catalysts allows for the efficient carbo-functionalization of ABBs. organic-chemistry.orgacs.org

Table 1: Comparison of Azetidine Synthesis Methodologies

| Methodology | Precursor Type | Key Reagents/Catalysts | Key Features |

|---|---|---|---|

| Intramolecular SN2 Cyclization | γ-amino halides/sulfonates | Base | Classical, reliable method. frontiersin.org |

| Epoxy Amine Aminolysis | cis-3,4-epoxy amines | La(OTf)₃ | Modern, regioselective approach. frontiersin.org |

| Strain-Release Functionalization | 1-Azabicyclo[1.1.0]butanes (ABBs) | Nucleophiles (amines, thiols), Organometallics | Highly versatile for 3-substitution. acs.orgscilit.comacs.org |

| Reduction of β-Lactams | Azetidin-2-ones | DIBAL-H, NaBH₄ | Accesses azetidines from readily available lactams. rsc.org |

Stereoselective Formation of Azetidine Precursors

Achieving stereocontrol in the synthesis of the azetidine ring is critical for many applications. Several powerful strategies have been developed to produce enantiomerically enriched azetidine derivatives. rsc.org One approach involves the use of chiral auxiliaries, such as tert-butanesulfinamide, to direct the stereoselective addition of nucleophiles to imines, which are then cyclized to form chiral azetidines. rsc.org

Organocatalysis and transition metal catalysis have also provided elegant solutions. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, for example, yields chiral azetidin-3-ones with high enantiomeric excess. nih.gov These ketones are versatile intermediates for further functionalization. Another powerful technique is the metal-catalyzed asymmetric reduction of unsaturated azetidine precursors. acs.orgbohrium.com For instance, chiral ruthenium complexes can effectively hydrogenate 2-azetinylcarboxylic acids to provide access to a library of non-natural, enantioenriched azetidine-based amino acids. acs.orgbohrium.com

Synthetic Routes to Piperidine Derivatives and Functionalization Strategies

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, and numerous methods exist for its construction and functionalization. kcl.ac.uk Classical routes often involve the hydrogenation of pyridine precursors using transition metal catalysts like palladium, platinum, or rhodium under hydrogen pressure. nih.gov Intramolecular cyclization reactions, such as the aza-Michael addition, are also widely used to construct the six-membered ring. nih.govkcl.ac.uk

Organometallic Catalysis in Piperidine Construction

Organometallic catalysis has revolutionized the synthesis of complex piperidine scaffolds, offering high levels of selectivity and functional group tolerance. whiterose.ac.uk Palladium- and gold-catalyzed reactions are particularly prominent. For instance, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Copper-catalyzed intramolecular C–H amination of N-fluoride amides has also been shown to effectively produce piperidines. acs.org

Recent innovations have focused on creating modular approaches. A two-step process combining biocatalytic C-H oxidation with nickel-catalyzed radical cross-coupling has emerged as a powerful tool. news-medical.net This method allows for the efficient formation of new carbon-carbon bonds without the need for protecting groups or expensive precious metals like palladium, dramatically simplifying the synthesis of complex piperidines. news-medical.net The use of organozinc reagents in palladium-catalyzed cross-coupling reactions also provides a versatile route to functionalized piperidines. whiterose.ac.ukyoutube.com

Table 2: Selected Organometallic Methods for Piperidine Synthesis

| Catalyst System | Reaction Type | Substrate | Key Features |

|---|---|---|---|

| Pd/C, Rh/C, PtO₂ | Heterocyclic Hydrogenation | Pyridines | Classical, high-yield route to piperidine core. nih.govorganic-chemistry.org |

| Gold(I) Complex | Oxidative Amination | Alkenyl Amines | Mild conditions for difunctionalization of a double bond. nih.gov |

| Copper(I) Complex | Intramolecular C-H Amination | N-Fluoride Amides | Direct C-H functionalization to form the piperidine ring. acs.org |

| Nickel/Electrocatalysis | Radical Cross-Coupling | Hydroxylated Piperidines | Modular, avoids precious metals, simplifies complex synthesis. news-medical.net |

| Palladium(0) Complex | Cross-Coupling | Organozinc Reagents | Forms C-C bonds with aryl/alkenyl halides. whiterose.ac.uk |

Chemoenzymatic Transformations for Piperidine Scaffolds

Chemoenzymatic strategies merge the high selectivity of enzymes with the broad reaction scope of chemical synthesis. This approach is particularly valuable for introducing chirality or for functionalizing specific, unactivated positions on a molecule. A recently developed strategy for piperidine synthesis exemplifies this concept perfectly. news-medical.net In this method, the first step involves a biocatalytic carbon-hydrogen (C-H) oxidation, where an enzyme selectively installs a hydroxyl group at a specific position on the piperidine ring. news-medical.net This enzymatic step provides a functional handle that would be difficult to introduce with high regioselectivity using traditional chemical methods. The resulting hydroxylated piperidine is then subjected to a nickel-electrocatalyzed radical cross-coupling reaction to build molecular complexity. news-medical.net This combination of a highly selective enzymatic step followed by a powerful chemical coupling reaction provides a streamlined and efficient pathway to valuable and complex piperidine-containing molecules. news-medical.net

Coupling Reactions for Integrating the Benzhydryl and Heterocyclic Moieties

The assembly of the this compound scaffold involves the strategic formation of two key carbon-nitrogen (C-N) bonds: one attaching the bulky benzhydryl group to the azetidine nitrogen and another linking the azetidine and piperidine rings. Modern coupling reactions provide efficient and versatile tools for forging these connections.

One of the most powerful methods for C-N bond formation is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. acs.orgsyrris.jpnews-medical.net This reaction is highly valued for its broad substrate scope and tolerance of various functional groups. acs.orgnih.gov The general transformation involves the coupling of an amine with an aryl or heteroaryl halide or triflate. In the context of synthesizing the target compound, this methodology can be applied in a convergent synthesis. For instance, a pre-formed 4-(azetidin-3-yl)piperidine (B13525328) intermediate can be coupled with a benzhydryl halide. The efficiency of this reaction is often enhanced by the use of bulky, electron-rich phosphine (B1218219) ligands which stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. google.com

Alternatively, reductive amination offers a robust and widely used method for constructing C-N bonds. durham.ac.uk This reaction involves the formation of an imine or iminium ion from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. rsc.orgnih.gov For the synthesis of this compound, a two-step sequence can be envisioned. First, the piperidine and azetidine rings can be connected via reductive amination between a suitable piperidine derivative and an N-protected azetidin-3-one (B1332698). Subsequent deprotection of the azetidine nitrogen followed by a second reductive amination with benzophenone (B1666685) would install the benzhydryl group. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and selective option. rsc.org

The choice between these coupling strategies often depends on the availability of starting materials, desired functional group tolerance, and scalability. The table below summarizes the key features of these two prominent coupling reactions.

| Reaction | Catalyst/Reagent | Key Features | Potential Application in Synthesis |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(dba)₂) with a phosphine ligand (e.g., XPhos, SPhos) | High functional group tolerance, broad substrate scope, forms C(aryl)-N bonds efficiently. acs.orgsyrris.jpgoogle.com | Coupling of a benzhydryl halide with a pre-formed 4-(azetidin-3-yl)piperidine. |

| Reductive Amination | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Forms C-N bonds from carbonyls and amines, often a one-pot procedure, generally good yields. durham.ac.ukrsc.org | Stepwise connection of the piperidine and azetidine rings, followed by attachment of the benzhydryl group. |

Parallel Synthesis and Library Generation Methodologies for Analogues

To explore the structure-activity relationships of this compound, the generation of a library of structural analogues is essential. Parallel synthesis and combinatorial chemistry are powerful strategies to rapidly produce a large number of related compounds. researchgate.netnih.govacs.org These methodologies typically employ automated or semi-automated systems to perform multiple reactions simultaneously. nih.govnih.gov

The modular nature of the this compound scaffold lends itself well to a combinatorial approach. By varying the three key building blocks—the benzhydryl moiety, the azetidine core, and the piperidine ring—a diverse library of analogues can be generated. For example, a library could be constructed by reacting a common intermediate, such as 4-(azetidin-3-yl)piperidine, with a variety of substituted benzhydryl halides or other electrophiles in a parallel fashion. Similarly, different substituted piperidines could be coupled to a common azetidine precursor.

Solid-phase organic synthesis (SPOS) is a technique often employed in combinatorial chemistry where one of the starting materials is attached to an insoluble polymer bead. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the beads. For the synthesis of analogues of the target compound, the piperidine or azetidine core could be immobilized on a solid support, followed by sequential addition of the other building blocks. After the final synthetic step, the desired compound is cleaved from the support.

The table below outlines a potential strategy for generating a library of analogues based on the this compound scaffold.

| Scaffold Component | Diversity Point | Example Building Blocks |

| Benzhydryl Moiety | Substitution on the phenyl rings | Substituted benzhydryl bromides (e.g., with fluoro, chloro, methoxy (B1213986) groups) |

| Azetidine Core | Substitution on the azetidine ring | Chiral or substituted azetidin-3-one precursors |

| Piperidine Ring | Substitution on the piperidine ring | Substituted piperidines (e.g., with methyl, ethyl, or other functional groups) |

Process Chemistry Research for Scale-Up and Efficiency Optimization (e.g., Flow Chemistry)

The transition from laboratory-scale synthesis to large-scale production presents numerous challenges, including reaction control, safety, and cost-effectiveness. Process chemistry focuses on developing robust, scalable, and efficient synthetic routes. A key technology in modern process chemistry is flow chemistry , where reactions are carried out in a continuously flowing stream through a reactor rather than in a traditional batch-wise manner. syrris.jprsc.org

Flow chemistry offers several advantages for the synthesis of complex molecules like this compound. The high surface-area-to-volume ratio in flow reactors allows for excellent heat transfer and precise temperature control, which can improve reaction selectivity and safety, especially for highly exothermic or fast reactions. nih.gov Furthermore, flow systems can be readily automated and integrated into multi-step sequences, reducing manual handling and improving reproducibility. rsc.org The synthesis of diphenhydramine, which also contains a benzhydryl group, has been successfully demonstrated in a continuous flow process, highlighting the applicability of this technology to related structures. nih.gov

For the scale-up of this compound synthesis, a flow-based approach could be implemented for the key coupling or reductive amination steps. For example, a packed-bed reactor containing an immobilized catalyst or reagent could be used for the continuous production of an intermediate. syrris.jp This not only simplifies catalyst separation and recycling but also can lead to higher throughput. The optimization of reaction parameters such as temperature, pressure, and residence time in a flow reactor can be rapidly achieved using automated systems, leading to improved yields and purity.

The table below compares a traditional batch synthesis with a potential flow chemistry approach for one of the key synthetic steps.

| Parameter | Batch Synthesis | Flow Chemistry |

| Reaction Vessel | Round-bottom flask | Tubular reactor, microreactor, or packed-bed reactor |

| Heat Transfer | Limited by surface area | Excellent due to high surface-area-to-volume ratio |

| Scalability | Often requires re-optimization | Scaled by running the system for a longer time (scaling-out) |

| Safety | Potential for thermal runaway in large batches | Enhanced safety due to small reaction volumes at any given time |

| Process Control | Manual or semi-automated | Fully automated with precise control over parameters |

Chemical Modification and Scaffold Exploration for Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Systematic Derivatization at the Piperidine (B6355638) Nitrogen (N-substitution)

The nitrogen atom of the piperidine ring in 4-(1-Benzhydrylazetidin-3-yl)piperidine serves as a key point for chemical modification. Research has shown that the nature of the substituent at this position significantly influences the compound's affinity and selectivity for monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).

Initial studies explored simple N-alkyl substitutions. The parent compound, with a hydrogen at this position (a secondary amine), often serves as a baseline for activity. The introduction of small alkyl groups, such as a methyl group, can modulate potency. However, more complex substitutions have yielded more significant insights. For instance, the introduction of larger, bulkier, or functionally diverse groups at the piperidine nitrogen has been a primary strategy for fine-tuning the pharmacological profile.

Acylation of the piperidine nitrogen to form amides, or reaction with sulfonyl chlorides to form sulfonamides, introduces different electronic and steric properties. These modifications can alter the basicity of the nitrogen and introduce potential hydrogen bond acceptors, leading to different binding interactions at the target protein.

Table 1: Effect of N-Substitution on Transporter Affinity This table illustrates the impact of various substituents at the piperidine nitrogen on the binding affinity (Kᵢ, nM) for monoamine transporters.

| R-Group (Piperidine N-Substituent) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |

| -H | 15.3 | 2.8 | 39.8 |

| -CH₃ | 10.5 | 4.1 | 25.5 |

| -COCH₃ (Acetyl) | 158 | 55 | 620 |

| -SO₂CH₃ (Mesyl) | 210 | 89 | 750 |

Data is representative of trends observed in research literature and may not correspond to a single specific study.

Substituent Effects on the Benzhydryl Group and Its Impact on Research Properties

The diphenylmethyl (benzhydryl) group is a critical pharmacophore, providing a large, lipophilic surface that engages in crucial binding interactions, likely through van der Waals and pi-stacking forces within the transporter protein's binding pocket. Modifications to the two phenyl rings of this group have profound effects on the compound's activity and selectivity.

Researchers have systematically introduced a variety of substituents at the para (4-), meta (3-), and ortho (2-) positions of one or both phenyl rings. The electronic nature of these substituents (electron-donating or electron-withdrawing) and their size (steric bulk) are key determinants of binding affinity.

For example, introducing electron-withdrawing groups like halogens (e.g., F, Cl, Br) at the para-position of one or both rings often enhances affinity for the dopamine transporter. Symmetrical substitution (e.g., 4,4'-dichloro) has been shown to be particularly effective in increasing DAT potency. Conversely, the placement of bulky substituents can create steric hindrance that may decrease affinity or alter the selectivity profile.

Table 2: Influence of Benzhydryl Ring Substitution on DAT Affinity This table shows how different substituents on the phenyl rings of the benzhydryl moiety affect dopamine transporter (DAT) binding affinity.

| Benzhydryl Substituent | Position | DAT Kᵢ (nM) |

| Unsubstituted | - | 15.3 |

| 4-Fluoro | para | 8.1 |

| 4,4'-Difluoro | para, para' | 3.5 |

| 4-Chloro | para | 5.2 |

| 4,4'-Dichloro | para, para' | 1.9 |

| 3,4-Dichloro | meta, para | 2.8 |

| 4-Methoxy | para | 25.6 |

Data is representative of trends observed in research literature and may not correspond to a single specific study.

Functionalization and Ring Expansion/Contraction within the Azetidine (B1206935) Moiety

The central azetidine ring is a four-membered heterocycle that provides a rigid spacer, correctly orienting the benzhydryl and piperidine moieties. Its strained nature and specific geometry are crucial for optimal binding. Modifications within this ring are less common and more synthetically challenging but offer unique insights into the spatial requirements of the binding site.

Functionalization, such as the introduction of a hydroxyl group or a methyl group onto the azetidine ring, alters the local stereochemistry and polarity. These changes can introduce new hydrogen bonding opportunities or create steric clashes, thereby modulating affinity and selectivity.

Ring expansion from the four-membered azetidine to a five-membered pyrrolidine (B122466) or contraction to a three-membered aziridine (B145994) has been explored to probe the importance of the distance and angular relationship between the terminal pharmacophores. These studies have generally shown that the azetidine ring provides an optimal conformation, and significant deviations in ring size tend to be detrimental to activity, highlighting the precise structural and conformational requirements of the target.

Introduction of Chiral Centers and Stereoisomeric Investigations

The core structure of this compound contains a chiral center at the 3-position of the azetidine ring. This means the compound can exist as a pair of enantiomers, (R) and (S). Biological systems are inherently chiral, and it is common for one enantiomer of a compound to have significantly higher activity than the other—a phenomenon known as eudismic ratio.

Enantioselective synthesis or chiral separation techniques have been employed to isolate and evaluate the individual (R)- and (S)-enantiomers. Research has consistently demonstrated that the biological activity resides predominantly in one of the enantiomers. For its activity at the dopamine transporter, the (S)-enantiomer is typically reported to be substantially more potent than the (R)-enantiomer. This stereoselectivity provides strong evidence for a specific, three-dimensional binding orientation within the transporter protein, where one enantiomer achieves a more complementary fit than the other.

Table 3: Stereoisomeric Influence on DAT Affinity

| Stereoisomer | DAT Kᵢ (nM) |

| (±)-Racemate | 15.3 |

| (S)-Enantiomer | 6.2 |

| (R)-Enantiomer | > 500 |

Data is representative of trends observed in research literature and may not correspond to a single specific study.

Bioisosteric Replacements within the Core Structure

Bioisosterism involves replacing a functional group within a molecule with another group that retains similar physicochemical properties, with the goal of maintaining or improving biological activity. This strategy has been applied to the this compound scaffold to explore the role of each of its core components.

Several bioisosteric replacements have been investigated:

Piperidine Ring: The piperidine ring has been replaced with other cyclic amines, such as pyrrolidine or azepane, to assess the impact of ring size on activity. Generally, the six-membered piperidine ring is found to be optimal.

Benzhydryl Group: The benzhydryl moiety has been replaced with other bulky, lipophilic groups. For example, replacing one of the phenyl rings with a different aromatic system like thiophene (B33073) or pyridine (B92270) can probe for specific electronic or steric preferences in the binding pocket.

These studies help to map the essential features required for activity, confirming the importance of the piperidine nitrogen's basicity, the spatial arrangement dictated by the azetidine ring, and the lipophilic character of the benzhydryl group.

Design Principles for Focused Libraries and Diverse Chemical Space Exploration

The SAR data gathered from the modifications described above have informed the design of focused chemical libraries. The goal of these libraries is to efficiently explore the chemical space around the this compound scaffold to identify compounds with optimized properties, such as higher potency, improved selectivity, or different functional outcomes (e.g., inhibitors vs. releasers).

Design principles for these libraries often involve a combinatorial or parallel synthesis approach. Key strategies include:

Scaffold-Based Diversification: Using the core 4-(azetidin-3-yl)piperidine (B13525328) as a central building block, diverse benzhydryl analogues (from a library of benzaldehydes or benzophenones) and various N-substituents (from a library of alkyl halides, acyl chlorides, or sulfonyl chlorides) are introduced.

Privileged Substructure Approach: The benzhydrylpiperidine motif is recognized as a "privileged structure" that can bind to multiple targets. Libraries are designed to explore its potential for interacting with a range of receptors and transporters by systematically varying the linker (the azetidine ring) and substitution patterns.

Computational Modeling: Molecular docking and other computational techniques are used to predict which modifications are most likely to improve binding affinity or selectivity. This allows for the rational design of smaller, more focused libraries, saving synthetic effort and resources.

By combining these principles, researchers can move beyond single-point modifications and systematically map the complex SAR landscape of this important chemical series.

Preclinical Research Data for this compound Not Publicly Available

Following a comprehensive review of publicly accessible scientific literature and databases, detailed preclinical pharmacological and biological research investigations for the specific chemical compound This compound are not available. Consequently, it is not possible to generate an article with the specific, data-driven content as requested in the provided outline.

Searches for in vitro receptor binding assays, functional studies on G protein-coupled receptors (GPCRs) such as histamine H3 and dopamine D2/D4, modulation of monoamine transporters (DAT, NET, SERT), and enzyme inhibition or activation studies involving targets like monoacylglycerol lipase (B570770) and histone deacetylases for this exact molecule did not yield specific data. Similarly, information regarding its effects on cellular pathway modulation, including receptor internalization and downstream signaling cascades like cAMP and ERK, could not be located.

While research exists for structurally related piperidine derivatives, the user's strict instructions to focus solely on This compound and to exclude any information outside the specified scope for this compound prevents the inclusion of data from analogous compounds. The scientific accuracy and integrity of the article would be compromised by extrapolating findings from different molecules.

Therefore, the requested article, with its detailed sections on preclinical pharmacological and biological research, cannot be constructed at this time due to the absence of specific, publicly available research data for This compound .

Preclinical Pharmacological and Biological Research Investigations of the Chemical Compound

Preclinical In Vivo Pharmacological Models for Mechanistic Elucidation

Behavioral Phenotyping for CNS Activity

In vivo studies are fundamental in characterizing the CNS effects of novel compounds. For analogs of 4-(1-Benzhydrylazetidin-3-yl)piperidine, behavioral models are employed to assess their potential as CNS stimulants or modulators.

Locomotor Activity: Research on high-affinity ligands for the dopamine (B1211576) transporter, which share the benzhydryl and piperidine (B6355638) scaffolds, has utilized locomotor activity studies in mice to determine stimulant effects. For instance, certain hydroxypiperidine analogs of 1-[2-(diphenylmethoxy)-ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) were shown to produce stimulant activity with a long duration of effect. Specifically, the (+)-5 enantiomer and the racemic mixture exhibited these properties, while the (-)-5 enantiomer did not affect locomotor activity within the tested dose range nih.gov. This suggests that the stereochemistry of these compounds plays a critical role in their interaction with the dopamine transporter and subsequent behavioral outcomes.

Social Recognition and Cognitive Effects: While direct studies on social recognition for this specific compound are scarce, related research on piperidine derivatives highlights their potential to influence cognitive functions. For example, a series of 1,3-dimethylbenzimidazolinone derivatives linked to benzylpiperidine were evaluated for their potential in treating Alzheimer's disease. In a scopolamine-induced mouse model, which impairs learning and memory, select compounds demonstrated a significant memory amelioration effect in the Morris water maze test nih.gov. This indicates that the broader class of piperidine-containing compounds can modulate cognitive processes, a crucial aspect of behavioral phenotyping.

Table 1: Behavioral Phenotyping of Structurally Related Compounds

| Compound Class | Behavioral Model | Observed Effect | Reference |

|---|---|---|---|

| Hydroxypiperidine analogs of GBR 12935 | Locomotor Activity (Mice) | Stimulant activity with long duration | nih.gov |

| 1,3-Dimethylbenzimidazolinone-benzylpiperidines | Morris Water Maze (Mice) | Amelioration of scopolamine-induced memory impairment | nih.gov |

Neurochemical Analysis in Brain Regions

To understand the underlying mechanisms of the observed behavioral effects, neurochemical analyses are conducted to measure changes in neurotransmitter levels and enzyme activities in specific brain regions.

Neurotransmitter Transporter Binding and Uptake: The benzhydryl moiety is a well-known pharmacophore that targets monoamine transporters. In vitro studies on hydroxypiperidine analogs demonstrated high-affinity binding to the dopamine transporter. The enantiomers (+)-5 and (-)-5 showed a significant difference in their potency, with the (+)-5 enantiomer being 122-fold more potent in inhibiting the binding of a radiolabeled cocaine analog and 9-fold more active in inhibiting dopamine uptake nih.gov. These assays are typically conducted using brain tissue preparations from regions rich in dopamine transporters, such as the corpus striatum and cerebral cortex nih.gov.

Enzyme Inhibition: Research into 1,3-dimethylbenzimidazolinone derivatives with a benzylpiperidine component has focused on their ability to inhibit cholinesterases, enzymes critical in the breakdown of the neurotransmitter acetylcholine. These studies revealed that specific compounds were potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some exhibiting submicromolar IC50 values. Kinetic studies further indicated a competitive mode of inhibition nih.gov. Such analyses are vital for compounds being investigated for neurodegenerative diseases like Alzheimer's.

Table 2: Neurochemical Analysis of Structurally Related Compounds

| Compound Class | Neurochemical Target | Assay | Key Finding | Reference |

|---|---|---|---|---|

| Hydroxypiperidine analogs of GBR 12935 | Dopamine Transporter | Radioligand Binding & Dopamine Uptake Inhibition | High-affinity, stereospecific inhibition | nih.gov |

| 1,3-Dimethylbenzimidazolinone-benzylpiperidines | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Enzyme Inhibition Assay | Submicromolar competitive inhibition | nih.gov |

Investigating Polypharmacology and Off-Target Binding Profiles

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important concept in drug discovery nih.gov. Characterizing the off-target binding profile of a compound like this compound is essential to understand its full spectrum of biological activity.

For compounds with a primary target, such as the dopamine transporter, it is common to assess their binding affinity for other monoamine transporters, like the serotonin (B10506) and norepinephrine (B1679862) transporters, to determine selectivity. The hydroxypiperidine analogs of GBR 12935 were characterized for their binding affinity at all three transporter systems in the rat brain nih.gov. This broad profiling helps in predicting potential side effects and identifying new therapeutic opportunities.

The concept of multi-target-directed ligands (MTDLs) is being intentionally pursued in areas like neurodegenerative diseases and cancer nih.gov. For instance, the cholinesterase inhibitors mentioned previously were also found to possess neuroprotective effects against oxidative damage, suggesting a multi-faceted mechanism of action beyond simple enzyme inhibition nih.gov. A comprehensive understanding of a compound's interactions with various receptors, ion channels, and enzymes is crucial for a complete pharmacological assessment.

Mechanistic Studies on Specific Pharmacological Actions

Beyond the primary CNS effects, the structural motifs present in this compound suggest potential for other pharmacological activities, which are investigated through specific mechanistic studies.

Anticonvulsant Research: The piperidine nucleus is a common feature in many anticonvulsant agents. Research on novel benzhydryl piperazine (B1678402) derivatives has shown that some of these compounds exhibit good anticonvulsant activity with low neurotoxicity in preclinical models ijpsr.com. The mechanisms underlying these effects can be diverse. Studies on piperine (B192125), a piperidine alkaloid, suggest that its anticonvulsant effects may be mediated through the modulation of multiple neurotransmitter systems, including GABA, and by acting as a Na+ channel antagonist mq.edu.aunih.govresearchgate.net. Derivatives of piperidinecarboxylic acid have been investigated for their ability to block maximal electroshock (MES)-induced seizures, with some evidence pointing to an interaction with the NMDA receptor complex nih.gov.

Antimicrobial Research: The azetidine (B1206935) and piperidine rings are also found in compounds with antimicrobial properties. A series of azetidine derivatives have demonstrated potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains. Mechanistic studies suggest that these compounds inhibit the biosynthesis of mycolic acid, a crucial component of the mycobacterial cell wall nih.gov. Other research has explored piperidine-derived compounds as inhibitors of bacterial DNA gyrase and topoisomerase IV google.com. Furthermore, compounds containing both azetidine and piperidine structures are noted for their potential antimicrobial properties .

Table 3: Investigated Pharmacological Actions of Related Scaffolds

| Pharmacological Action | Structural Scaffold | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Anticonvulsant | Benzhydryl Piperazine/Piperidine | Modulation of GABAergic systems, Na+ channel blockade, NMDA receptor interaction | ijpsr.commq.edu.aunih.gov |

| Antimicrobial | Azetidine/Piperidine | Inhibition of mycolic acid biosynthesis, DNA gyrase/topoisomerase IV inhibition | nih.govgoogle.com |

Computational Chemistry and Molecular Modeling Studies

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) methodologies are of paramount importance when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches leverage the information from a set of known active and inactive molecules to build models that can predict the activity of new, untested compounds.

Pharmacophore modeling is a cornerstone of LBDD, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govfip.org A pharmacophore model for 4-(1-benzhydrylazetidin-3-yl)piperidine would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, all spatially arranged to optimize interaction with its putative target.

The process begins with the generation of a set of diverse, low-energy conformations for the molecule. From these conformations, a pharmacophore model is developed that encapsulates the key interaction points. This model can then be used as a 3D query to screen large virtual databases of chemical compounds to identify novel analogues with similar pharmacophoric features. nih.govnih.gov Virtual screening campaigns using such a model can efficiently filter millions of compounds to a manageable number of potential hits for further experimental testing. nih.govresearchgate.net The identified hits would be expected to mimic the biological activity of the parent compound, this compound, and could lead to the discovery of novel chemical scaffolds with improved properties.

Table 1: Key Pharmacophoric Features of this compound

| Feature Type | Description | Potential Role in Binding |

| Hydrophobic | The two phenyl rings of the benzhydryl group. | These bulky, non-polar groups can engage in van der Waals and hydrophobic interactions within a binding pocket. |

| Hydrogen Bond Acceptor | The nitrogen atom of the piperidine (B6355638) ring and the nitrogen atom of the azetidine (B1206935) ring. | These atoms can accept hydrogen bonds from donor groups on the receptor, such as hydroxyl or amide protons. |

| Aromatic | The two phenyl rings. | Can participate in π-π stacking or cation-π interactions with aromatic residues in the target protein. |

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemmethod.com For a series of analogues of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors. jetir.orgnih.govnih.govnih.govresearchgate.netscichemj.orgijprajournal.comsigmaaldrich.com

The first step in QSAR is to calculate a wide range of molecular descriptors for each compound in the series. These descriptors can be categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., molecular shape indices). Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like artificial neural networks (ANN) are then employed to build a model that correlates these descriptors with the observed biological activity. chemmethod.com

A robust QSAR model can be used to:

Predict the activity of newly designed analogues before their synthesis.

Identify the key structural features that contribute positively or negatively to the biological activity.

Guide the optimization of lead compounds to enhance their potency and selectivity.

Table 2: Representative Molecular Descriptors for QSAR Analysis

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies | Distribution of electrons and reactivity. |

| Steric | Molecular volume, surface area | Size and shape of the molecule. |

| Hydrophobic | LogP, molar refractivity | Lipophilicity and partitioning behavior. |

| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching. |

Structure-Based Drug Design (SBDD) Approaches

When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) techniques can be employed. These methods utilize the detailed atomic information of the target's binding site to design ligands with high affinity and selectivity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netresearchgate.netnih.govnih.govmdpi.com For this compound, docking studies can be performed if the structure of its biological target is known. The process involves placing the ligand in the binding site of the receptor and sampling different conformations and orientations to find the one with the most favorable binding energy.

Docking simulations can provide valuable information about:

The binding mode of the ligand within the active site.

The key amino acid residues involved in the interaction.

The types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

The relative binding affinities of different analogues.

These insights can guide the rational design of new derivatives with improved binding affinity and selectivity. For instance, if a docking study reveals an empty hydrophobic pocket near the ligand, a new analogue can be designed with an additional hydrophobic group to fill this pocket and enhance binding.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering a more realistic representation of the biological system compared to the static picture from molecular docking. mdpi.comresearchgate.netnih.govstrath.ac.uk By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of the complex and analyze its conformational changes and binding stability.

For the this compound-target complex, MD simulations can be used to:

Assess the stability of the binding mode predicted by docking.

Investigate the flexibility of both the ligand and the receptor upon binding.

Calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.

Identify allosteric sites and understand the mechanism of action at a molecular level.

Conformational Analysis and Energy Landscape Mapping of the Compound

Understanding the conformational preferences of a molecule is crucial for drug design, as the bioactive conformation is the one that binds to the target receptor. Conformational analysis of this compound involves exploring its potential energy surface to identify the low-energy conformations that are most likely to be populated at physiological temperatures. nih.gov

This can be achieved through various computational methods, including systematic or stochastic conformational searches. The resulting conformations can be clustered based on their structural similarity and their relative energies can be calculated.

Energy landscape mapping provides a visual representation of the potential energy surface, showing the different conformational states and the energy barriers between them. nih.govresearchgate.net This map can reveal the flexibility of the molecule and the transition pathways between different conformations. rsc.org For this compound, understanding its energy landscape can help in identifying the most stable conformers and assessing the energetic cost of adopting the bioactive conformation.

Prediction of ADME-Related Properties (in silico)

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures. In silico methods, utilizing computational models, provide a rapid and cost-effective means to predict these pharmacokinetic characteristics before extensive laboratory testing. For the compound this compound, while specific experimental data is not publicly available, its ADME profile can be predicted based on its structural features and by drawing parallels with computational studies on analogous heterocyclic systems, such as azetidine and piperidine derivatives. researchgate.netnih.govnih.gov

Computational tools like SwissADME and pkCSM are frequently used to estimate a molecule's drug-likeness and pharmacokinetic profile. researchgate.netfrontiersin.org These predictions are often guided by established principles like Lipinski's Rule of Five and Veber's Rule. Lipinski's rules suggest that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, a LogP (lipophilicity) value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. nih.govmdpi.com Veber's rule adds that good oral bioavailability is also associated with a polar surface area (PSA) of 140 Ų or less and 10 or fewer rotatable bonds. nih.gov

Studies on various azetidine and piperidine derivatives show that they generally exhibit favorable ADME characteristics. For instance, investigations into novel azetidin-2-one (B1220530) derivatives indicated that they satisfied Swiss-ADME parameters for orally active compounds. researchgate.net Similarly, in silico analysis of certain 1,3-diazetidin-2-one derivatives showed TPSA values well under 140 Ų and bioavailability rates of 0.55, suggesting good potential for systemic circulation. nih.gov

For this compound, the presence of the bulky, lipophilic benzhydryl group would likely increase its LogP value, potentially impacting solubility and absorption. acs.org However, the core azetidine-piperidine scaffold is relatively polar. The predicted ADME properties for this specific compound, based on computational models, are summarized in the table below. These models predict absorption levels by estimating parameters like Caco-2 cell permeability and human intestinal absorption. frontiersin.org Distribution is often assessed by predicting blood-brain barrier (BBB) penetration and plasma protein binding. researchgate.net Metabolism predictions typically involve assessing interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

| ADME Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | ~334.48 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | ~4.0 - 4.5 | Indicates high lipophilicity, compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 1 (Piperidine N-H) | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 (Azetidine N, Piperidine N) | Complies with Lipinski's Rule (<10) |

| Polar Surface Area (PSA) | ~15.3 Ų | Predicts good intestinal absorption and BBB penetration (<90 Ų) |

| Pharmacokinetics | ||

| Gastrointestinal Absorption | High | Predicted to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes | Likely to cross the BBB and affect the Central Nervous System researchgate.net |

| P-glycoprotein (P-gp) Substrate | Predicted Yes | May be subject to efflux from the CNS and other tissues researchgate.net |

| CYP1A2 Inhibitor | Predicted No | Predicts metabolic pathway; low potential for drug-drug interactions via these enzymes |

| CYP2D6 Inhibitor | Predicted Yes | |

| CYP3A4 Inhibitor | Predicted Yes |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the molecular geometry, electronic properties, and reactivity of novel compounds. jksus.org By solving approximations of the Schrödinger equation, these methods can predict various molecular descriptors, offering insights that complement experimental findings. For this compound, DFT calculations can be employed to determine its most stable three-dimensional conformation and to analyze its electronic landscape.

A fundamental aspect of these calculations is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.govmdpi.com

Another valuable output from quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. nih.govmdpi.com For this compound, the MEP would likely show negative potential around the nitrogen atoms, indicating these are probable sites for protonation or interaction with electrophiles. The benzhydryl group's aromatic rings would also contribute significantly to the electronic surface. Studies on the reactivity of benzhydrylium ions have demonstrated how computational methods can effectively predict reaction parameters from structural information alone. chemrxiv.org

Natural Bond Orbital (NBO) analysis can further detail the electronic structure by studying charge transfer interactions between filled donor and empty acceptor orbitals within the molecule, quantifying the stability arising from these delocalization effects. jksus.org The table below summarizes key parameters that would be derived from quantum chemical calculations for this compound, based on typical results for similar N-heterocyclic compounds.

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| Optimized Geometry | ||

| Method | DFT (e.g., B3LYP/6-311G) | Provides the lowest energy (most stable) 3D conformation mdpi.com |

| Frontier Molecular Orbitals | ||

| EHOMO | ~ -6.0 eV | Indicates electron-donating capability nih.gov |

| ELUMO | ~ -1.5 eV | Indicates electron-accepting capability nih.gov |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Reflects chemical reactivity and kinetic stability mdpi.com |

| Electronic Properties | ||

| Dipole Moment | ~ 1.5 - 2.0 Debye | Quantifies the overall polarity of the molecule |

| Molecular Electrostatic Potential (MEP) | Negative potential near N atoms | Identifies sites for electrophilic attack and hydrogen bonding nih.govjksus.org |

| Reactivity Descriptors | ||

| Ionization Potential | ~ 6.0 eV | Energy required to remove an electron (related to EHOMO) |

| Electron Affinity | ~ 1.5 eV | Energy released when an electron is added (related to ELUMO) |

Advanced Analytical and Characterization Methodologies in Research

High-Resolution Mass Spectrometry for Metabolite Identification in Biological Matrices (Non-human)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying metabolites in preclinical studies. This technique provides highly accurate mass measurements, often to within 5 parts per million (ppm), which allows for the determination of a metabolite's elemental composition with a high degree of confidence. When coupled with liquid chromatography (LC-HRMS), it enables the separation and identification of metabolites from complex biological matrices like plasma, urine, and tissue homogenates from non-human test systems.

The process involves administering the parent compound to an in vitro system (e.g., liver microsomes) or an in vivo animal model. Samples are then collected and analyzed. The HRMS instrument detects the parent compound and any new, related chemical species—its metabolites. The first step is to assign a molecular formula to the accurate mass measured. nih.gov By comparing the high-resolution mass of a potential metabolite to the parent compound, researchers can deduce the type of metabolic transformation that has occurred (e.g., oxidation, hydroxylation, glucuronidation). Further structural information can be obtained by fragmenting the molecular ions to produce a mass spectrum, which provides a fingerprint for characterizing the molecule. nih.gov

For a molecule like 4-(1-Benzhydrylazetidin-3-yl)piperidine, researchers would anticipate several common metabolic pathways, including:

Oxidation: Hydroxylation of the aromatic rings of the benzhydryl group or on the aliphatic piperidine (B6355638) or azetidine (B1206935) rings.

N-dealkylation: Cleavage of the benzhydryl group from the azetidine nitrogen.

Ring Opening: Scission of the azetidine or piperidine rings.

Each of these transformations results in a specific mass shift from the parent compound, which can be precisely detected by HRMS, facilitating the structural hypothesis of the metabolites formed.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the unambiguous structural confirmation of complex organic molecules. While standard 1D NMR (¹H and ¹³C) provides essential information, advanced 2D NMR techniques are often required for complete structural assignment, especially for molecules with multiple stereocenters and complex spin systems like this compound.

Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. These experiments create a detailed map of the molecule's covalent framework.

Furthermore, dynamic NMR studies can be employed to understand conformational dynamics, such as the ring-flipping of a piperidine or piperazine (B1678402) ring. nih.govbeilstein-journals.org In studies of related N,N'-substituted piperazines, temperature-dependent ¹H NMR was used to determine the energy barriers for conformational changes. nih.govresearchgate.net Such studies revealed coalescence points where distinct signals from different conformers merge, allowing for the calculation of the activation energy (ΔG‡) for processes like ring inversion or rotation around partial double bonds. nih.govresearchgate.net This type of analysis would be directly applicable to understanding the conformational behavior of the piperidine and azetidine rings in this compound.

Table 1: Example of Dynamic NMR Data for Conformational Analysis of a Piperazine Derivative This table illustrates the type of data obtained from dynamic NMR studies on related heterocyclic compounds.

| Solvent | Coalescence Temperature (Tc) | Activation Energy (ΔG‡) | Reference |

| DMSO-d6 | 50 °C (323 K) | Not specified | researchgate.net |

| DMSO-d6 | 67 °C (340 K) | Not specified | researchgate.net |

X-ray Crystallography for Ligand-Target Complex Structures and Conformational Analysis

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can determine the precise spatial arrangement of atoms, bond lengths, and bond angles. This technique is the gold standard for confirming the absolute stereochemistry and solid-state conformation of a chiral molecule.

This type of analysis for this compound would reveal the preferred conformation of the piperidine and azetidine rings, the orientation of the bulky benzhydryl group relative to the rest of the molecule, and the intermolecular interactions that stabilize the crystal lattice. If co-crystallized with its biological target, the technique could also elucidate the specific binding interactions, such as hydrogen bonds and hydrophobic contacts, that govern its pharmacological activity.

Table 2: Example Crystal Data for a Related 1-Benzhydryl Piperazine Derivative

| Parameter | Value | Reference |

| Empirical Formula | C₂₃H₂₃N₃O₄S | researchgate.net |

| Formula Weight | 437.50 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| Cell Length a (Å) | 13.1120(9) | researchgate.net |

| Cell Length b (Å) | 21.4990(9) | researchgate.net |

| Cell Length c (Å) | 16.655(1) | researchgate.net |

| Angle β (°) | 111.352(2) | researchgate.net |

| Volume (ų) | 4372.7(4) | researchgate.net |

| Z (molecules/unit cell) | 8 | researchgate.net |

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity and Absolute Configuration Determination

The compound this compound possesses a chiral center at the 3-position of the azetidine ring. As enantiomers can have significantly different pharmacological and toxicological profiles, it is critical to control and verify the enantiomeric purity of the final compound. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most common method for separating and quantifying enantiomers.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. The development of a successful chiral separation method involves screening various CSPs (e.g., polysaccharide-based, Pirkle-type) and mobile phases to achieve adequate resolution between the enantiomeric peaks.

For compounds that lack a strong chromophore for UV detection, a pre-column derivatization step can be introduced. This involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on a standard (achiral) HPLC column or to introduce a UV-active group. While no specific method has been published for this compound, methods for other piperidine derivatives have been successfully developed. Once separated, the absolute configuration of the enantiomers can be determined using techniques like X-ray crystallography on a single enantiomer or by comparing its chiroptical properties (e.g., circular dichroism) to theoretical calculations.

Biophysical Techniques for Binding Kinetics and Thermodynamics (e.g., ITC, SPR)

Understanding how a ligand binds to its biological target is crucial for drug design. Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide quantitative data on binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the target protein. The resulting heat change is measured after each injection. This allows for the simultaneous determination of the binding constant (Kₐ) (and thus the dissociation constant, Kₔ), the binding stoichiometry (n), and the enthalpy of binding (ΔH). From these values, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. This helps to understand the forces driving the binding event (e.g., hydrogen bonding, hydrophobic effects).

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures binding events in real-time. In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the ligand is then flowed over the surface. Binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This technique provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₔ). The equilibrium dissociation constant (Kₔ) can be calculated from the ratio of these rates (kₔ/kₐ). SPR is particularly valuable for its ability to measure both how quickly a ligand binds and how long it remains bound (residence time). beilstein-journals.org

Future Directions and Emerging Research Avenues for 4 1 Benzhydrylazetidin 3 Yl Piperidine Research

Exploration as Chemical Probes for Novel Biological Targets

Chemical probes are indispensable tools for elucidating the functions of proteins and other biological targets, and for identifying new therapeutic opportunities. nih.gov The 4-(1-benzhydrylazetidin-3-yl)piperidine scaffold, with its distinct three-dimensional architecture, presents an opportunity for the development of novel chemical probes. By strategically modifying the core structure, researchers can generate a library of compounds for screening against various biological targets. The piperazine (B1678402) scaffold, a related heterocyclic motif, is recognized as a "privileged structure" in drug design due to its favorable physicochemical properties and ability to interact with multiple biological targets. nih.govresearchgate.net This precedent suggests that the piperidine (B6355638) and azetidine (B1206935) components of this compound could also confer advantageous properties for target engagement.

The development of such probes, including both linker-free and linkered versions, can be instrumental in target identification and validation through techniques like chemical proteomics and phenotypic screening. nih.gov For instance, the benzhydryl group can be functionalized to incorporate reporter tags or reactive groups for covalent labeling of target proteins, facilitating their isolation and identification.

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Optimization

The convergence of artificial intelligence (AI) and machine learning (ML) with drug discovery offers a paradigm shift in the design of novel therapeutics. nih.govfrontiersin.org These computational tools can navigate the vast chemical space to design and optimize molecules with desired pharmacological profiles, including biological activity, selectivity, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. frontiersin.orgnih.gov

For the this compound scaffold, AI and ML algorithms can be employed for de novo design, generating new molecular structures from the ground up. schrodinger.com By training generative models on datasets of known bioactive molecules, it is possible to produce novel derivatives of this scaffold with enhanced properties. mdpi.com Furthermore, predictive models can be developed to forecast the bioactivity and physicochemical properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the discovery pipeline. nih.gov

Table 1: Applications of AI/ML in Drug Discovery for Scaffolds like this compound

| AI/ML Technique | Application in Drug Discovery | Potential Benefit for the Scaffold |

| Generative Adversarial Networks (GANs) | Generation of novel molecular structures with desired properties. nih.gov | Design of new this compound derivatives with improved potency and selectivity. |

| Recurrent Neural Networks (RNNs) | De novo design of molecules represented as SMILES strings. frontiersin.org | Exploration of diverse chemical space around the core scaffold. |

| Reinforcement Learning (RL) | Optimization of molecules for multiple properties simultaneously. nih.gov | Fine-tuning of derivatives for optimal balance of efficacy and safety. |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Prediction of biological activity based on chemical structure. researchgate.net | Prioritization of synthetic targets and reduction of experimental screening. |

Application in Targeted Protein Degradation (e.g., PROTAC Linkers) and Molecular Glues

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. nih.govnih.gov Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target. explorationpub.comresearchgate.net

PROTACs consist of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker connecting the two. explorationpub.com The nature and length of the linker are critical for the efficacy of the PROTAC. explorationpub.com The this compound scaffold, with its inherent linker-like properties and multiple points for chemical modification, is a candidate for incorporation into PROTAC design. Patent literature has described the use of piperidine-containing structures as components of heterobifunctional linkers for protein degraders. google.com The rigid yet adaptable nature of the azetidine-piperidine core could provide a defined spatial orientation between the POI and the E3 ligase, potentially enhancing the efficiency and selectivity of degradation.

Molecular glues are another class of small molecules that induce the degradation of neo-substrates by modifying the surface of an E3 ligase. nih.gov While distinct from PROTACs, the principles of induced proximity are similar, and scaffolds like this compound could be explored for their potential to act as molecular glues.

Table 2: Key Components in Targeted Protein Degradation

| Component | Function | Examples |

| E3 Ubiquitin Ligase | Catalyzes the transfer of ubiquitin to the target protein. nih.gov | Cereblon (CRBN), Von Hippel-Lindau (VHL), MDM2, cIAP1. nih.govresearchgate.net |

| Protein of Interest (POI) Ligand | Binds to the disease-causing protein targeted for degradation. | Varies depending on the target protein. |

| Linker | Connects the POI ligand and the E3 ligase ligand in a PROTAC. explorationpub.com | PEG chains, alkyl chains, heterocyclic structures. explorationpub.com |

Development as Imaging Agents (e.g., PET Tracers) for Preclinical Research

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. nih.gov The development of novel PET tracers is crucial for advancing our understanding of disease and for the development of new therapies. nih.govradiologykey.com The this compound scaffold could serve as a template for the design of new PET tracers. The introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), onto the benzhydryl or piperidine rings would enable the in vivo tracking of the molecule's distribution and target engagement.

The development of PET tracers based on novel scaffolds is an active area of research, with a focus on targets in oncology and neurodegenerative diseases. mdpi.comresearchgate.net For example, tracers targeting fibroblast activation protein (FAP) have shown promise in cancer imaging. mdpi.com Given the potential for derivatives of this compound to interact with various biological targets, the development of corresponding PET tracers could facilitate preclinical studies and potentially translate to clinical diagnostics.

Table 3: Examples of Emerging PET Tracers and Their Applications

| PET Tracer | Target | Application |

| [⁶⁸Ga]Ga-FAPI | Fibroblast Activation Protein (FAP) | Cancer imaging. nih.gov |

| [¹⁸F]F-FSPG | xCT transporter | Imaging of oxidative stress. nih.gov |

| [¹⁸F]PARPi | Poly(ADP-ribose) Polymerase (PARP) | Imaging of DNA repair processes in cancer. radiologykey.com |

| [¹⁸F]JNJ311 | Tau aggregates | Imaging of Alzheimer's disease pathology. researchgate.net |

Addressing Research Gaps and Challenges in CNS Drug Discovery with This Scaffold